molecular formula C17H22N4O3S B2944631 ethyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate CAS No. 1219906-06-5

ethyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate

Cat. No. B2944631
CAS RN: 1219906-06-5
M. Wt: 362.45
InChI Key: PAGAKSOCIWYTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H22N4O3S and its molecular weight is 362.45. The purity is usually 95%.
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Scientific Research Applications

Antituberculosis Activity

A study by V. U. Jeankumar et al. (2013) focused on the design, synthesis, and evaluation of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates for their in vitro activity against Mycobacterium smegmatis (MS) GyrB ATPase, Mycobacterium tuberculosis (MTB) DNA gyrase, antituberculosis activity, and cytotoxicity. The findings revealed that a specific compound within this series showed promising activity across all tests, highlighting its potential as an antituberculosis agent without significant cytotoxicity (Jeankumar et al., 2013).

Heterocyclic Synthesis

Research by R. Mohareb et al. (2004) on the synthesis of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates highlights their reactivity towards various active methylene reagents, leading to the formation of pyran, pyridine, and pyridazine derivatives. This work illustrates the compound's versatility in synthesizing a wide range of heterocyclic compounds, which are crucial in developing new pharmaceuticals (Mohareb et al., 2004).

Microwave-Assisted Amidation

A study by M. Milosevic et al. (2015) explored microwave-assisted treatment of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary aliphatic amines, producing corresponding carboxamides. This research underscores the efficiency of microwave-assisted synthesis in organic chemistry, facilitating the development of various amide compounds in good yields (Milosevic et al., 2015).

Anticancer Activity

Another study focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluating them as anticancer agents. This research signifies the potential of these compounds in oncological applications, highlighting the need for further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).

Corrosion Inhibition

A study by P. Dohare et al. (2017) investigated the corrosion inhibition properties of pyranpyrazole derivatives on mild steel, relevant for the industrial pickling process. The research demonstrated the high efficiency of these inhibitors in protecting mild steel from corrosion, offering insights into their practical applications in industrial settings (Dohare et al., 2017).

properties

IUPAC Name

ethyl 4-[(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-3-24-17(23)21-8-6-12(7-9-21)18-16(22)14-11-13(19-20(14)2)15-5-4-10-25-15/h4-5,10-12H,3,6-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGAKSOCIWYTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=NN2C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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